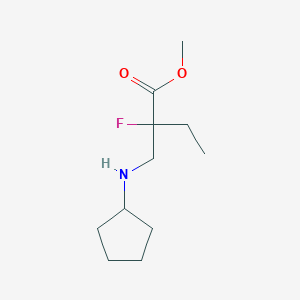
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a synthetic organic compound It features a quinoline core structure with various functional groups, including nitro, trifluoromethyl, and ethanone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Nitro Group: Nitration of the quinoline core using nitric acid and sulfuric acid.
Addition of the Trifluoroethanone Group: This step may involve the reaction of the nitroquinoline intermediate with trifluoroacetic anhydride under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Condensation: The ethanone group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, hydrazines.
Catalysts: Palladium, platinum, acid catalysts.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
科学的研究の応用
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of novel materials with unique electronic or optical properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or activating their function.
In Materials Science: It may contribute to the electronic or optical properties of a material through its functional groups.
類似化合物との比較
Similar Compounds
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of an ethanone group.
1-(4,4-Dimethyl-6-amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-(4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is unique due to the combination of its functional groups, which may impart specific reactivity and properties not found in similar compounds.
特性
分子式 |
C13H13F3N2O3 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC名 |
1-(4,4-dimethyl-6-nitro-2,3-dihydroquinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2)5-6-17(11(19)13(14,15)16)10-4-3-8(18(20)21)7-9(10)12/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
PJISDTNBTCIRQY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
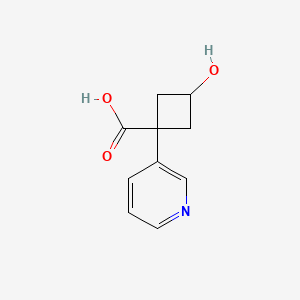
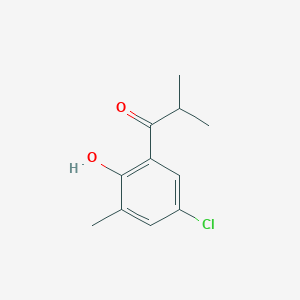
![2-Cyclopropylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B15242562.png)
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
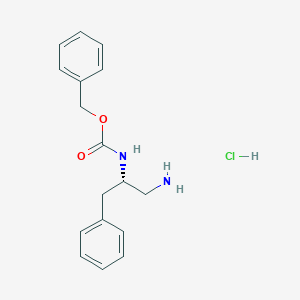
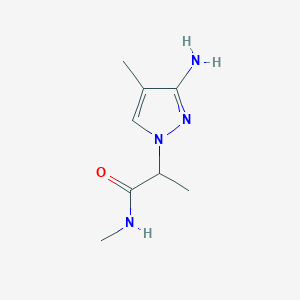

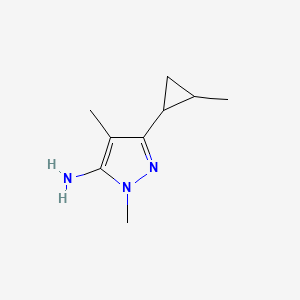
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(tert-butylsulfinylamino)cyclohexyl]urea](/img/structure/B15242598.png)
![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

